molecular formula C12H14O4 B2406020 3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde CAS No. 67685-04-5

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde

Cat. No. B2406020
CAS RN: 67685-04-5
M. Wt: 222.24
InChI Key: VEVUZCITDVOHQG-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde, also known as MVE-aldehyde, is a chemical compound that has been gaining attention in scientific research for its potential applications in various fields. This compound is a derivative of vanillin and has a unique structure that makes it attractive for use in various chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Schiff Bases and Thiosemicarbazone : A study by Kukharev et al. (2008) describes the synthesis of 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde and its subsequent condensation to form thiosemicarbazone and Schiff bases. This process shows the compound's relevance in organic synthesis and its potential for creating diverse chemical structures.

  • Formation of Isoquinolines via Dioxane Reaction : Pan et al. (2018) reported a dioxane-involving reaction to synthesize 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines, demonstrating the compound's utility in synthesizing complex organic molecules like isoquinolines (Pan, Liu, & Wang, 2018).

  • Synthesis of Novel Copolymers : The research by Barilla et al. (2021) explores the synthesis of novel copolymers using oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, where compounds like 3-methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde can play a role in the development of new polymeric materials (Barilla et al., 2021).

Pharmaceutical and Biological Applications

  • Phenolic Metabolites of Clomiphene : A study on the antiestrogen clomiphene reported the synthesis of 3-methoxy-4-hydroxyclomiphene, a compound structurally similar to this compound, highlighting its potential relevance in pharmaceutical research (Ruenitz et al., 1989).

  • Enzyme-Catalyzed Asymmetric C–C Bond Formation : Kühl et al. (2007) investigated the asymmetric synthesis of benzoin derivatives using benzaldehyde lyase, where derivatives of benzaldehydes, such as this compound, could be of interest in enzyme-catalyzed reactions (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Material Science and Chemistry

  • Properties of Nonlinear Optical Crystals : The study by Venkataramanan et al. (1994) on the molecular nonlinear optical crystal 3-methoxy 4-hydroxy benzaldehyde (MHBA) provides insight into the optical and material properties of benzaldehyde derivatives, suggesting potential applications in optics and materials science (Venkataramanan, Uchil, & Bhat, 1994).

properties

IUPAC Name

4-(2-ethenoxyethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-6-7-16-11-5-4-10(9-13)8-12(11)14-2/h3-5,8-9H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVUZCITDVOHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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